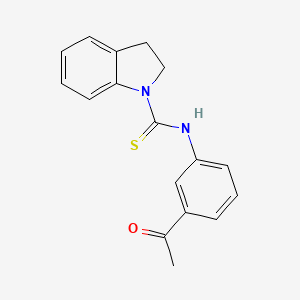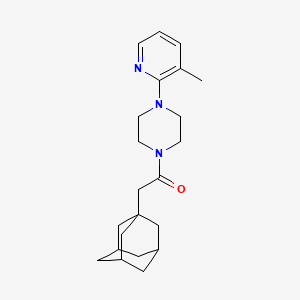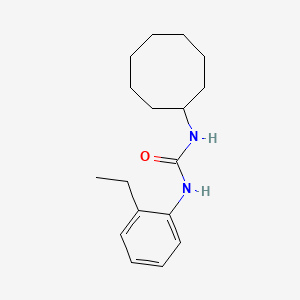
N-(3-fluorophenyl)-1-indolinecarbothioamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-indolinecarbothioamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. The compound was first synthesized in 2014 and has since been studied extensively for its mechanism of action and potential applications in various fields of research.
Mécanisme D'action
N-(3-fluorophenyl)-1-indolinecarbothioamide binds to the ATP-binding site of FGFR1, thereby inhibiting its activity. This results in the downregulation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. The inhibition of FGFR1 by N-(3-fluorophenyl)-1-indolinecarbothioamide has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-indolinecarbothioamide has been shown to have a selective inhibitory effect on FGFR1, with minimal inhibition of other related kinases. This selectivity is thought to be due to the unique binding mode of N-(3-fluorophenyl)-1-indolinecarbothioamide to the ATP-binding site of FGFR1. In addition, N-(3-fluorophenyl)-1-indolinecarbothioamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-fluorophenyl)-1-indolinecarbothioamide in lab experiments is its high potency and selectivity for FGFR1. This allows for the specific targeting of this enzyme and the downstream signaling pathways that are involved in various cellular processes. However, one limitation of using N-(3-fluorophenyl)-1-indolinecarbothioamide is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for the research on N-(3-fluorophenyl)-1-indolinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of FGFR1, which could have even greater therapeutic potential in the treatment of cancer and other diseases. In addition, the application of N-(3-fluorophenyl)-1-indolinecarbothioamide in combination with other therapies such as chemotherapy and radiation therapy is also an area of interest for further research. Finally, the potential application of N-(3-fluorophenyl)-1-indolinecarbothioamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of emerging research that warrants further investigation.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-1-indolinecarbothioamide has been shown to be a potent inhibitor of the enzyme fibroblast growth factor receptor 1 (FGFR1), which is involved in various cellular processes such as cell proliferation, differentiation, and survival. The inhibition of FGFR1 by N-(3-fluorophenyl)-1-indolinecarbothioamide has been demonstrated to have therapeutic potential in various types of cancer, including breast cancer, lung cancer, and glioblastoma. In addition, N-(3-fluorophenyl)-1-indolinecarbothioamide has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c16-12-5-3-6-13(10-12)17-15(19)18-9-8-11-4-1-2-7-14(11)18/h1-7,10H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPDPGWVZGTPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylthiourea](/img/structure/B4287271.png)

![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)

![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)



![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)

